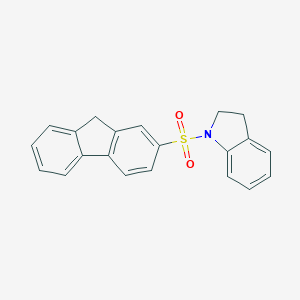

1-(9H-fluoren-2-ylsulfonyl)indoline

Description

1-(9H-Fluoren-2-ylsulfonyl)indoline is a sulfonamide derivative of indoline, characterized by a fluorenylsulfonyl group attached to the indoline nitrogen. Sulfonyl groups are known to influence electronic properties, solubility, and binding affinity, making this compound a subject of interest in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C21H17NO2S |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

1-(9H-fluoren-2-ylsulfonyl)-2,3-dihydroindole |

InChI |

InChI=1S/C21H17NO2S/c23-25(24,22-12-11-15-5-2-4-8-21(15)22)18-9-10-20-17(14-18)13-16-6-1-3-7-19(16)20/h1-10,14H,11-13H2 |

InChI Key |

AXUCQMBHYLPJGA-UHFFFAOYSA-N |

SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(Benzylsulfonyl)indoline (BSI)

- Structure : Benzylsulfonyl group at the indoline nitrogen.

- Activity : Demonstrated potent inhibition of pancreatic cancer cell migration and invasion by targeting histone deacetylase (HDAC). BSI increased E-cadherin expression, a marker of epithelial-mesenchymal transition (EMT) suppression .

- Comparison : The fluorenylsulfonyl group in 1-(9H-fluoren-2-ylsulfonyl)indoline is bulkier and more aromatic than benzylsulfonyl. This could enhance HDAC binding affinity due to increased π-π interactions but may reduce cellular permeability due to higher molecular weight.

5-O-Methylsulfonyl and 5-O-Aminosulfonyl Indole Derivatives

- Structure : Sulfonyl substituents at the indole C5 position (e.g., compounds 2 and 3 in ).

- Activity: Exhibited cytotoxic activity comparable to doxorubicin against COLO 205, SK-MEL-2, A549, and JEG-3 cancer cell lines (IC₅₀ values: 0.8–1.2 μM). Small sulfonyl groups (methyl, aminosulfonyl) favored activity .

- Comparison : Unlike these C5-substituted indoles, this compound is N-substituted. Positional differences may alter target selectivity; N-sulfonyl groups are more likely to influence enzyme inhibition (e.g., HDACs), while C5-substituted derivatives may intercalate DNA.

1-(Methylsulfonyl)-5-boronate Indoline

- Structure : Methylsulfonyl and boronate ester groups at positions 1 and 5, respectively.

- Application : Used as a versatile building block in Suzuki-Miyaura cross-coupling reactions to introduce functional groups or modify molecular frameworks .

- Comparison : The fluorenylsulfonyl group in this compound could serve a similar role in coupling reactions, with the fluorene moiety providing steric bulk to direct regioselectivity.

Physicochemical Properties

Indolin-2-one (Oxindole)

- Structure : Ketone at the C2 position of indoline.

- Properties :

Metabolic Stability and Reactivity

- Indoline to Indole Conversion : DNT dioxygenase oxidizes indoline to indole, which is further metabolized to indigo in some systems .

- Implications : The fluorenylsulfonyl group may sterically hinder enzymatic oxidation of the indoline ring, improving metabolic stability compared to unsubstituted indolines.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.